Nartograstim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nartograstim is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF). It is a hematopoietic cytokine that plays a crucial role in the proliferation, differentiation, and survival of neutrophil precursors in the bone marrow. This compound is used clinically to treat neutropenia, a condition characterized by an abnormally low count of neutrophils, which are a type of white blood cell essential for fighting infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nartograstim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is modified to enhance its stability and biological activity. This modified gene is then inserted into Escherichia coli, which serves as the host for protein expression. The bacteria are cultured in a bioreactor using either auto-induction or chemically defined medium. After cell lysis, the inclusion bodies containing this compound are isolated, washed, and solubilized .
Industrial Production Methods: The production process involves several steps:
Fermentation: Escherichia coli cells are grown in a bioreactor under controlled conditions.
Cell Lysis: The cells are lysed to release the inclusion bodies containing this compound.
Inclusion Body Isolation: The inclusion bodies are separated from the cell debris by centrifugation.
Solubilization and Refolding: The inclusion bodies are solubilized, and the protein is refolded using methods such as diafiltration, dialysis, or direct dilution.
Chemical Reactions Analysis
Types of Reactions: Nartograstim primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be subject to modifications such as glycosylation and phosphorylation during its production and purification processes .
Common Reagents and Conditions:
Refolding Buffers: Used during the solubilization and refolding of the protein.
Chromatography Resins: Used in the purification process to separate this compound from contaminants.
Major Products Formed: The primary product is the biologically active this compound protein, which is used for therapeutic applications .
Scientific Research Applications
Nartograstim has several scientific research applications, including:
Chemistry: Used as a model protein for studying recombinant protein production and purification techniques.
Biology: Investigated for its role in hematopoiesis and immune response regulation.
Medicine: Clinically used to treat neutropenia in patients undergoing chemotherapy or bone marrow transplantation. .
Industry: Employed in the production of biosimilars and other biopharmaceuticals.
Mechanism of Action
Nartograstim exerts its effects by binding to the granulocyte colony-stimulating factor receptor (G-CSF-R) on the surface of neutrophil progenitors. This binding triggers receptor dimerization and activates the Janus kinase 2 (JAK2) signaling pathway. JAK2 phosphorylates specific tyrosine residues on the receptor, creating docking sites for signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and differentiation. Additionally, this compound activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, further supporting cell survival and proliferation .
Comparison with Similar Compounds
Filgrastim: A non-glycosylated recombinant human granulocyte colony-stimulating factor with an amino acid sequence identical to endogenous G-CSF.
Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.
Lenograstim: A glycosylated form of recombinant human granulocyte colony-stimulating factor.
Comparison: Nartograstim differs from these compounds in its amino acid sequence, which has been modified to enhance its stability and biological activity. Unlike filgrastim, this compound is produced as inclusion bodies in Escherichia coli and requires refolding and purification steps to achieve its active form. Pegfilgrastim has a longer half-life due to pegylation, while lenograstim is glycosylated, affecting its pharmacokinetics and pharmacodynamics .
This compound’s unique modifications make it a valuable therapeutic agent with improved stability and activity compared to its counterparts.
Properties
CAS No. |
134088-74-7 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.